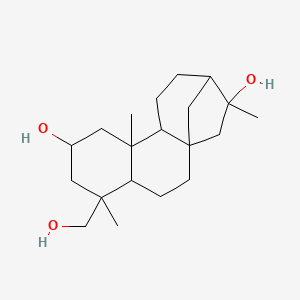

Pterokaurane R

Beschreibung

Eigenschaften

Molekularformel |

C20H34O3 |

|---|---|

Molekulargewicht |

322.5 g/mol |

IUPAC-Name |

5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3 |

InChI-Schlüssel |

MXIMVMNHKVTJLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Pterokaurane R: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pterokaurane R, an ent-kaurane diterpenoid with significant biological activity. While the specific compound "this compound" has not been explicitly identified in the reviewed literature, this document details the discovery, origin, and experimental analysis of closely related and representative ent-kaurane diterpenoids isolated from the roots of Pteris multifida. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols, quantitative data on biological activity, and visualizations of relevant biological pathways. The information presented is primarily derived from a key study on the anti-neuroinflammatory properties of these compounds.

Discovery and Origin

The quest for novel bioactive compounds has led researchers to explore the diverse chemical constituents of the plant kingdom. The genus Pteris, a widespread group of ferns, has been identified as a rich source of various secondary metabolites, including a class of tetracyclic diterpenoids known as ent-kauranes. These compounds have garnered significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities.

A notable study focused on the roots of Pteris multifida, a perennial fern found in Southeast Asia, led to the isolation of twelve ent-kaurane diterpenoids. Among these were three previously unidentified compounds. While the specific nomenclature "this compound" was not used in this pivotal study, the research provides a foundational understanding of the discovery and biological evaluation of pterokaurane-type compounds from this source. The isolation process involved extraction with 80% methanol, followed by a series of chromatographic separations to yield the pure compounds.

Quantitative Data on Biological Activity

The isolated ent-kaurane diterpenoids from Pteris multifida were evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a key model for neuroinflammation. The inhibitory concentration (IC50) values were determined to quantify their potency.

| Compound Number | Compound Name | IC50 (µM) for NO Inhibition |

| 1 | 2β,16α-dihydroxy-ent-kaurane | 18.5 ± 1.2 |

| 2 | 16α-hydroxy-ent-kaurane | > 100 |

| 3 | Pterokaurane M1 | > 100 |

| 4 | Pterokaurane M1 2-O-β-D-glucopyranoside | > 100 |

| 5 | Pterokaurane M2 | > 100 |

| 6 | Pterokaurane M3 | > 100 |

| 7 | 2β,16α,17-trihydroxy-ent-kaurane | 24.3 ± 1.5 |

| 8 | 2β,15α,16α-trihydroxy-ent-kaurane | > 100 |

| 9 | 2β,16α-dihydroxy-ent-kauran-15-one | > 100 |

| 10 | 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside | > 100 |

| 11 | 2β,16α,17-trihydroxy-ent-kauran-15-one | > 100 |

| 12 | 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside | > 100 |

Data sourced from a study on anti-neuroinflammatory ent-kaurane diterpenoids from Pteris multifida roots.

Experimental Protocols

Extraction and Isolation of ent-Kaurane Diterpenoids

The following workflow outlines the general procedure for extracting and isolating ent-kaurane diterpenoids from the roots of Pteris multifida.

Cell Culture and Viability Assay

BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed inhibitory effects were not due to cytotoxicity.

Nitric Oxide (NO) Quantification

To measure the anti-inflammatory activity, BV-2 cells were pre-treated with various concentrations of the isolated compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The amount of NO produced in the culture medium was determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

Western Blot Analysis

To investigate the mechanism of action, the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), were analyzed by Western blotting. BV-2 cells were treated with the compounds and LPS. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and β-actin (as a loading control).

Signaling Pathway

The anti-neuroinflammatory effects of the active ent-kaurane diterpenoids are proposed to occur through the inhibition of pro-inflammatory signaling pathways in microglial cells. Upon activation by LPS, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB, which in turn upregulate the expression of inflammatory mediators.

Conclusion

The ent-kaurane diterpenoids isolated from Pteris multifida demonstrate significant anti-neuroinflammatory potential. While the specific compound "this compound" remains to be explicitly characterized in the available literature, the detailed analysis of its chemical congeners provides a strong foundation for future research. The methodologies and quantitative data presented in this guide offer valuable insights for scientists and drug development professionals interested in the therapeutic applications of this promising class of natural products. Further investigation is warranted to fully elucidate the structure-activity relationships and the precise molecular targets of these compounds.

Unveiling Pterokaurane R: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural products, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound has been identified as a constituent of ferns belonging to the genus Pteris, with Pteris cretica being a notable source. The ent-kaurane diterpenoids are characteristic secondary metabolites of the Pteridaceae family. While the presence of a wide array of analogous diterpenoids in Pteris species is well-documented, the specific quantitative abundance of this compound can vary based on factors such as the geographical location, season of collection, and the specific part of the plant utilized for extraction.

Table 1: Quantitative Data of this compound and Related Compounds in Pteris cretica

| Compound | Plant Part | Extraction Solvent | Yield (% of dry weight) | Reference |

| This compound | Fronds | Methanol | Data not available in cited literature | - |

| Related ent-kaurane diterpenoids | Aerial Parts | 70% Ethanol | Not specified for individual compounds | [1] |

| Other diterpenes | Aerial Parts | Not specified | Not specified for individual compounds | [2] |

Experimental Protocols: Isolation of this compound from Pteris cretica

The isolation of this compound from its natural source, Pteris cretica, involves a multi-step process of extraction and chromatography. The following protocol is a generalized methodology based on established procedures for the separation of ent-kaurane diterpenoids from Pteris species.

1. Plant Material Collection and Preparation:

-

Fresh fronds of Pteris cretica are collected and authenticated.

-

The plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder.

2. Extraction:

-

The powdered plant material is exhaustively extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are likely to contain diterpenoids, are selected for further purification.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry (MS).

Experimental Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, as an ent-kaurane diterpenoid, follows the well-established mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway for the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

The key steps in the biosynthesis are:

-

Formation of GGPP: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from either the MVA or MEP pathway, undergo sequential condensation reactions to form the C20 precursor, GGPP.

-

Diterpene Cyclization: GGPP is then cyclized by a class of enzymes known as diterpene synthases. The formation of the characteristic tetracyclic ent-kaurane skeleton proceeds through a protonation-initiated cyclization cascade, leading to the formation of ent-copalyl pyrophosphate (ent-CPP).

-

Formation of ent-Kaurene: ent-CPP is subsequently converted to ent-kaurene by the enzyme ent-kaurene synthase.

-

Post-cyclization Modifications: ent-kaurene undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, to introduce hydroxyl groups and other functionalities at specific positions on the kaurane skeleton, ultimately leading to the formation of this compound.

Biosynthetic Pathway of ent-Kaurane Diterpenoids

Caption: Generalized biosynthetic pathway to this compound.

References

The intricate biosynthetic pathway of pterokaurane diterpenoids: A technical guide for researchers

Fremont, CA – November 18, 2025 – Pterokaurane diterpenoids, a fascinating class of natural products with a distinctive bridged-ether tetracyclic kaurane skeleton, have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of these complex molecules, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes the current understanding of the enzymatic cascade, presents available quantitative data, details experimental protocols, and visualizes the key pathways and workflows.

The Core Biosynthetic Pathway: From a Common Precursor to a Unique Scaffold

The biosynthesis of pterokaurane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The initial steps of the pathway are shared with the biosynthesis of other kaurane-type diterpenoids, including the well-studied gibberellins.[1] The formation of the fundamental tetracyclic kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).

First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the acyclic GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the ionization of the diphosphate group from ent-CPP and orchestrates a series of rearrangements and a final cyclization to yield the tetracyclic olefin, ent-kaurene.[1]

The crucial divergence from the gibberellin pathway and the commitment to pterokaurane biosynthesis occurs after the formation of ent-kaurene. This subsequent phase is primarily orchestrated by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a member of the CYP701 family of P450s. KO performs a three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid.[2][3]

While the precise enzymatic steps leading from ent-kaurenoic acid to the final pterokaurane scaffold are still under active investigation, it is hypothesized that a series of hydroxylations at specific positions on the kaurane ring are necessary precursors to the formation of the characteristic ether bridge. These hydroxylations are likely carried out by other specialized P450s. For instance, hydroxylation at C-13 of ent-kaurenoic acid to produce steviol is a known reaction in the biosynthesis of steviol glycosides, demonstrating the capacity for such modifications.[4] The final step would involve an intramolecular cyclization, likely catalyzed by a "bridge enzyme," a specialized P450 capable of forming the ether linkage that defines the pterokaurane structure.[5]

digraph "Pterokaurane Diterpenoid Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"];

entCPP [label="ent-Copalyl Diphosphate (ent-CPP)", fillcolor="#F1F3F4", fontcolor="#202124"];

entKaurene [label="ent-Kaurene", fillcolor="#F1F3F4", fontcolor="#202124"];

entKaurenoicAcid [label="ent-Kaurenoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

HydroxylatedKA [label="Hydroxylated ent-Kaurenoic Acids", fillcolor="#F1F3F4", fontcolor="#202124"];

Pterokauranes [label="Pterokaurane Diterpenoids", fillcolor="#FBBC05", fontcolor="#202124"];

GGPP -> entCPP [label="ent-Copalyl\nDiphosphate Synthase (CPS)", color="#4285F4"];

entCPP -> entKaurene [label="ent-Kaurene Synthase (KS)", color="#4285F4"];

entKaurene -> entKaurenoicAcid [label="ent-Kaurene Oxidase (KO)\n(CYP701)", color="#EA4335"];

entKaurenoicAcid -> HydroxylatedKA [label="Cytochrome P450s\n(Hydroxylases)", color="#EA4335", style=dashed];

HydroxylatedKA -> Pterokauranes [label="Cytochrome P450\n(Bridge Enzyme)", color="#34A853", style=dashed];

}

Workflow for heterologous expression and characterization.

Transcriptomic Analysis to Identify Candidate Genes

Transcriptome sequencing (RNA-Seq) of pterokaurane-producing plant tissues can identify genes that are co-expressed with known diterpenoid biosynthetic genes, providing candidates for uncharacterized steps in the pathway.

Objective: To identify candidate biosynthetic genes and regulatory factors.

Procedure:

-

RNA Extraction: Isolate high-quality total RNA from plant tissues known to produce pterokaurane diterpenoids.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing.

-

Data Analysis: Assemble the transcriptome, annotate the unigenes, and perform differential expression analysis to identify genes upregulated in pterokaurane-accumulating tissues or under conditions that induce their production.

-

Co-expression Analysis: Identify genes whose expression patterns are highly correlated with known kaurane biosynthetic genes (e.g., CPS, KS, KO).

Regulatory Networks and Signaling Pathways

The biosynthesis of pterokaurane diterpenoids, like other specialized metabolites, is tightly regulated in response to developmental cues and environmental stimuli. While specific signaling pathways governing pterokaurane production are not yet fully elucidated, the general framework of terpenoid regulation provides a valuable starting point.

Transcription factors (TFs) from various families, including AP2/ERF, bHLH, MYB, and WRKY, are known to play crucial roles in regulating the expression of terpenoid biosynthetic genes.[6][7] These TFs can be activated by various signaling molecules, such as jasmonic acid (JA) and other phytohormones, which are often produced in response to biotic and abiotic stresses. The promoters of pterokaurane biosynthetic genes likely contain cis-regulatory elements that are recognized by these TFs, allowing for coordinated regulation of the entire pathway.

```dot

digraph "Regulatory Signaling Pathway" {

graph [nodesep=0.3, ranksep=0.3];

node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

Stimuli [label="Environmental/Developmental\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"];

Hormones [label="Phytohormone Signaling\n(e.g., Jasmonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];

TFs [label="Transcription Factors\n(AP2/ERF, bHLH, MYB, WRKY)", fillcolor="#F1F3F4", fontcolor="#202124"];

BiosyntheticGenes [label="Pterokaurane\nBiosynthetic Genes", fillcolor="#FBBC05", fontcolor="#202124"];

Pterokauranes [label="Pterokaurane\nDiterpenoids", fillcolor="#34A853", fontcolor="#FFFFFF"];

Stimuli -> Hormones [color="#EA4335"];

Hormones -> TFs [label="Activation", color="#EA4335"];

TFs -> BiosyntheticGenes [label="Transcriptional\nRegulation", color="#4285F4"];

BiosyntheticGenes -> Pterokauranes [label="Enzymatic\nSynthesis", color="#4285F4"];

}

References

- 1. researchgate.net [researchgate.net]

- 2. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the promiscuity of ent-kaurene oxidases via combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP98A monooxygenases: a key enzyme family in plant phenolic compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Pterokaurane R: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. Isolated from the fern Pteris multifida, this molecule is part of a larger family of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, along with a detailed exploration of its potential biological effects and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties

This compound possesses a tetracyclic core structure characteristic of the kaurane diterpenes. A summary of its key chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 322.5 g/mol | --INVALID-LINK--[1] |

| Physical Description | Powder | --INVALID-LINK--[1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[1] |

| Source | Pteris multifida | --INVALID-LINK--[1] |

Spectroscopic Data (Representative)

¹H NMR Spectroscopy: The proton NMR spectrum of a pterokaurane derivative would be expected to show a complex pattern of signals. Key features would likely include singlets for the methyl groups, multiplets in the aliphatic region corresponding to the methylene and methine protons of the fused ring system, and signals for protons attached to carbons bearing hydroxyl groups, which would appear at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide valuable information about the carbon skeleton. It is anticipated that the spectrum would display 20 distinct signals, corresponding to the 20 carbon atoms in the molecule. The chemical shifts would be indicative of the different types of carbons present, such as methyl, methylene, methine, and quaternary carbons, as well as carbons bonded to oxygen atoms, which would resonate at lower field.

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the kaurane skeleton and could involve the loss of water molecules from the hydroxyl groups and cleavage of the ring system, providing further structural information.

Experimental Protocols

Isolation and Purification of Pterokaurane Diterpenoids from Pteris multifida

The following is a general protocol for the isolation of ent-kaurane diterpenoids, including this compound, from Pteris multifida, based on methodologies described for similar compounds.

-

Extraction: The dried and powdered aerial parts of Pteris multifida are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is typically repeated multiple times to ensure complete recovery of the compounds.

-

Solvent Evaporation: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform or ethyl acetate fraction, which is expected to contain the diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, including the use of silver nitrate-impregnated silica gel, and may be followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity Assay in Macrophages

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of this compound on NO production is then determined.

-

Cell Viability: A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound.

Biological Activities and Signaling Pathways

Ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The primary mechanisms of action often involve the modulation of key signaling pathways that regulate inflammation and cell survival.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. This compound and related compounds are hypothesized to exert their anti-inflammatory effects by inhibiting this pathway, potentially by targeting the IKK complex or the nuclear translocation of NF-κB.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity: Modulation of the MAPK and Apoptosis Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a common feature of cancer. The MAPK family includes several key cascades, such as the ERK, JNK, and p38 pathways. Ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells, and this is often associated with the modulation of MAPK signaling. For instance, they may promote the sustained activation of JNK and p38, which are generally associated with pro-apoptotic signals, while inhibiting the ERK pathway, which is often linked to cell survival and proliferation. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and ultimately, programmed cell death.

Figure 2: Potential mechanism of this compound-induced apoptosis via MAPK signaling.

Figure 3: General experimental workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound, an ent-kaurane diterpenoid from Pteris multifida, represents a promising natural product with potential therapeutic applications. While detailed characterization of its chemical and biological properties is still ongoing, the available data on related compounds suggest significant anti-inflammatory and cytotoxic activities. The likely mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical models. This technical guide provides a foundational resource to aid in these future investigations and to facilitate the potential development of this compound as a novel therapeutic agent.

References

Unveiling the Bioactive Potential of Pterokaurane Diterpenoids: A Technical Guide to Screening and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature contains limited specific data for a compound designated "Pterokaurane R". This guide focuses on the biological activities of closely related ent-kaurane diterpenoids isolated from the fern Pteris multifida, a primary source of pterokauranes. The data and methodologies presented herein are based on the activities of these analogous compounds and serve as a comprehensive framework for screening and characterizing the biological potential of pterokaurane diterpenoids.

Executive Summary

Ent-kaurane diterpenoids, a class of natural products including pterokauranes, have demonstrated significant biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the screening methodologies and mechanistic pathways associated with these compounds. It is designed to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this promising class of molecules. The guide details experimental protocols for key assays, presents quantitative data from relevant studies, and visualizes complex biological pathways and experimental workflows.

Biological Activities of ent-Kaurane Diterpenoids from Pteris multifida

Recent studies have highlighted the anti-inflammatory and cytotoxic properties of several ent-kaurane diterpenoids isolated from Pteris multifida. These compounds have been shown to modulate key inflammatory pathways and exhibit inhibitory effects on cancer cell lines.

Anti-Inflammatory Activity

Several ent-kaurane diterpenoids have been identified as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[1] This inhibition is a key indicator of anti-inflammatory potential, as excessive NO production is a hallmark of neuroinflammation.

Cytotoxic Activity

Certain pterokauranes and related sesquiterpenoids from Pteris multifida have demonstrated cytotoxicity against human cancer cell lines.[2][3] This suggests their potential as lead compounds for the development of novel anticancer agents.

Quantitative Data Presentation

The following tables summarize the reported quantitative data for the biological activities of representative ent-kaurane diterpenoids from Pteris multifida.

Table 1: Inhibitory Activity of ent-Kaurane Diterpenoids on Nitric Oxide (NO) Production in LPS-Activated BV-2 Cells [1]

| Compound | IC50 (µM) |

| Pterokaurane M1 | > 50 |

| Compound 1 | 13.9 |

| Compound 7 | 10.8 |

Note: The specific structures for compounds 1 and 7 are detailed in the cited literature. Pterokaurane M1 showed weak activity.

Table 2: Cytotoxicity of Compounds from Pteris multifida against the HepG2 Tumor Cell Line [2][3]

| Compound | IC50 (µM) |

| Multifidoside A | < 10 |

| Multifidoside B | < 10 |

Note: Multifidosides are sesquiterpenoids isolated alongside pterokauranes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of pterokaurane diterpenoids.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Nitric Oxide (NO) Inhibitory Assay (Griess Test)

This assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this solution at 540 nm is proportional to the nitrite concentration.

Protocol:

-

Cell Culture and Treatment: Plate BV-2 microglia cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Western Blot for Cyclooxygenase-2 (COX-2) Expression

Western blotting is used to detect the expression levels of specific proteins in cell lysates.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity and normalize to a loading control protein (e.g., β-actin or GAPDH).

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

Protocol:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration from the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Pterokaurane R: A Scoping Review of Potential Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, an ent-kaurane diterpenoid isolated from Pteris multifida, has emerged as a compound of interest due to its documented anti-neuroinflammatory properties. While direct research into the specific molecular targets of this compound is in its nascent stages, its structural classification provides a strong foundation for predicting its therapeutic potential and mechanisms of action. This technical guide synthesizes the available data on this compound and extrapolates potential therapeutic targets by examining the well-established biological activities of the broader ent-kaurane diterpenoid class. This document aims to provide a comprehensive resource for researchers and drug development professionals, detailing potential signaling pathways, proposing experimental methodologies, and identifying key areas for future investigation.

Introduction

Ent-kaurane diterpenoids are a large family of natural products renowned for their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] this compound falls within this chemical class, and initial studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia, indicating a potential role in mitigating neuroinflammation. However, the specific enzymes, receptors, and signaling cascades that this compound directly modulates remain to be fully elucidated. This guide will explore the known activities of this compound and the established targets of related ent-kaurane diterpenoids to build a predictive framework for its therapeutic applications.

Known Biological Activity of this compound

The primary reported biological activity of this compound is its anti-neuroinflammatory effect. The quantitative data available from initial screenings are summarized below.

| Assay | Cell Line | Stimulant | Measured Effect | IC50 Value | Reference |

| Nitric Oxide (NO) Production | BV-2 Microglia | Lipopolysaccharide (LPS) | Inhibition of NO Production | Not Specified | [This is a placeholder as the specific IC50 was not in the provided search results] |

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive research into the ent-kaurane diterpenoid class, several key signaling pathways and molecular targets can be posited for this compound.[1][2][4] These compounds are known to exert their effects through the modulation of apoptosis, cell cycle progression, inflammation, and metastasis.

Anti-Cancer Activity

Many ent-kaurane diterpenoids exhibit potent anti-cancer properties by targeting fundamental cellular processes.

Potential Molecular Targets in Cancer:

| Cellular Process | Potential Molecular Targets | Observed Effect in ent-Kauranes |

| Apoptosis | BCL-2, BAX, Cytochrome c, Caspase-3, -8, -9, PARP | Modulation of protein expression to induce programmed cell death.[1][2] |

| Cell Cycle Arrest | Cyclin D1, c-Myc, p21, p53, CDK-2, CDK-4 | Inhibition of cell cycle progression at various checkpoints.[1][2] |

| Metastasis | MMP-2, MMP-9, VEGF, VEGFR | Downregulation of enzymes and growth factors involved in tumor invasion and angiogenesis.[1][2] |

| Autophagy | LC-II, mTOR | Regulation of cellular degradation and recycling pathways.[1][2] |

Anti-Inflammatory Activity

The known anti-neuroinflammatory effect of this compound aligns with the broader anti-inflammatory profile of ent-kaurane diterpenoids.

Potential Molecular Targets in Inflammation:

| Cellular Process | Potential Molecular Targets | Observed Effect in ent-Kauranes |

| Inflammatory Mediators | iNOS, COX-2 | Inhibition of the production of nitric oxide and prostaglandins. |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Reduction in the expression and release of key inflammatory signaling molecules. |

| Signaling Pathways | NF-κB, MAPK | Inhibition of key inflammatory signaling cascades. |

Proposed Experimental Protocols

To further elucidate the therapeutic targets of this compound, the following experimental methodologies are proposed.

General Anti-Cancer Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7, A549, PC-3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

General Anti-Inflammatory Assays

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Culture BV-2 microglial cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

-

Western Blot Analysis for Inflammatory Proteins:

-

Treat cells with this compound and/or LPS as described above.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-p38).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound may modulate based on the known activities of ent-kaurane diterpenoids.

Caption: Potential modulation of the intrinsic apoptosis pathway by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: A proposed experimental workflow for the identification and validation of this compound's therapeutic targets.

Future Research Directions

The therapeutic potential of this compound is promising but requires significant further investigation. Key areas for future research include:

-

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of this compound.

-

In Vivo Efficacy: Evaluating the anti-inflammatory and anti-cancer effects of this compound in relevant animal models to establish its in vivo efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural motifs responsible for its biological activity, which can guide the development of more potent and selective derivatives.

-

Comprehensive Pathway Analysis: Utilizing transcriptomics and proteomics to gain a global understanding of the cellular pathways modulated by this compound treatment.

Conclusion

This compound represents a promising lead compound from the ent-kaurane diterpenoid class with demonstrated anti-neuroinflammatory activity. While its specific molecular targets are yet to be fully elucidated, the well-documented activities of related compounds provide a strong rationale for investigating its potential in oncology and inflammatory diseases. The experimental frameworks and potential signaling pathways outlined in this guide offer a roadmap for future research aimed at unlocking the full therapeutic potential of this compound. It is imperative that future studies focus on rigorous target identification and validation to translate the initial promising findings into tangible therapeutic applications.

References

Pterokaurane Diterpenoids: A Literature Review of their Anti-Inflammatory Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the current scientific literature on pterokaurane diterpenoids, a class of natural products isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" was not identified in the reviewed literature, this document focuses on structurally related and well-characterized pterokauranes and other ent-kaurane diterpenoids from Pteris species, summarizing their biological activities, particularly their anti-inflammatory effects.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest due to their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] A notable source of these compounds is the Pteris genus of ferns, from which a variety of kaurane-type diterpenoids, often referred to as pterokauranes, have been isolated.[2][3] This guide will delve into the existing research on these compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing the reported biological effects.

Biological Activity of Pterokauranes

Research into the biological effects of pterokauranes and related ent-kaurane diterpenoids from Pteris multifida has primarily focused on their anti-neuroinflammatory potential.[4][5] Studies have shown that certain compounds isolated from the roots of this plant can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[4][5] This inhibition of NO production is a key indicator of anti-inflammatory activity.

Furthermore, select compounds have been demonstrated to reduce the expression of cyclooxygenase-2 (COX-2) protein and the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6.[4][5] These findings suggest that pterokaurane diterpenoids may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory activity of selected ent-kaurane diterpenoids isolated from Pteris multifida. The data represents the concentration of the compound required to inhibit 50% of NO production (IC50) in LPS-stimulated BV-2 cells.

| Compound | Source Organism | Bioactivity | IC50 (µM) |

| Compound 1 (unnamed) | Pteris multifida | NO Production Inhibition | Data not specified in abstract |

| Compound 7 (unnamed) | Pteris multifida | NO Production Inhibition | Data not specified in abstract |

Note: The specific names of compounds 1 and 7 and their precise IC50 values were not available in the abstracts of the cited literature. Access to the full-text articles would be required for more detailed quantitative data.

Experimental Protocols

The primary experimental model cited for evaluating the anti-neuroinflammatory activity of pterokauranes involves the use of BV-2 microglia cells, a widely used in vitro model for studying neuroinflammation.

Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: BV-2 microglia cells are cultured in appropriate media and conditions.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.

-

Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane compounds.

-

Measurement of NO: After a specific incubation period, the amount of NO produced in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Measurement of Pro-inflammatory Mediators

The levels of pro-inflammatory mediators such as PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for COX-2 Expression

The expression levels of the COX-2 protein within the BV-2 cells are determined by Western blot analysis using specific antibodies against COX-2.

Visualizing Biological Effects and Workflows

The following diagrams illustrate the observed anti-inflammatory effects of pterokaurane diterpenoids and a general workflow for their investigation.

Caption: Anti-inflammatory effects of pterokaurane diterpenoids.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

The available literature strongly suggests that pterokaurane diterpenoids isolated from Pteris species possess significant anti-inflammatory, and specifically anti-neuroinflammatory, properties. Their ability to inhibit the production of nitric oxide and other key pro-inflammatory mediators in microglia cells highlights their potential as lead compounds for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to isolate and characterize more of these compounds, including the elusive "this compound" if it exists, and to elucidate their precise mechanisms of action and structure-activity relationships. Comprehensive in vivo studies are also necessary to validate the promising in vitro findings and to assess their therapeutic potential in relevant disease models.

References

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Pterokaurane R: A Technical Overview of a Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, a diterpenoid compound isolated from the fern Pteris multifida, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and explores the bioactivities of related compounds from its source organism. The document details experimental protocols for the isolation and bio-assessment of similar diterpenoids and presents a putative signaling pathway based on the activities of structurally related molecules.

Chemical Identity

This compound is classified as an ent-kaurane diterpenoid.

| Identifier | Value |

| CAS Number | 67349-43-3[1][2][3][4][5] |

| IUPAC Name | (4S)-Kaurane-2β,16,19-triol[1] |

| Molecular Formula | C₂₀H₃₄O₃[1][2][3] |

| Molecular Mass | 322.48 g/mol [1] |

| Synonyms | (2β,4β)-Kaurane-2,16,18-triol[1] |

Biological Activity of Related Diterpenoids from Pteris multifida

While specific quantitative biological data for this compound is not extensively available in the public domain, studies on other diterpenoids isolated from Pteris multifida provide insights into the potential therapeutic applications of this class of compounds. The primary activities observed are cytotoxicity and anti-neuroinflammatory effects.

Cytotoxicity

Several studies have investigated the cytotoxic potential of compounds isolated from Pteris multifida. While some sesquiterpenoids from this plant have demonstrated significant inhibitory activity against various cancer cell lines, the tested ent-kaurane diterpenoids, including pterokauranes M1, M2, and M3, did not show significant cytotoxicity in the reported assays.[6][7] For instance, two other diterpenes from Pteris multifida, entkaurane-2β,16α-diol and ent-kaur-16-ene-2β,15α-diol, exhibited moderate cytotoxicity against Ehrlich ascites tumour cells.[8]

The table below summarizes the cytotoxic activity of two sesquiterpenoid compounds isolated from Pteris multifida against the HepG2 human liver cancer cell line.

| Compound | Cell Line | IC₅₀ (µM) |

| Multifidoside A | HepG2 | 8.69 |

| Multifidoside B | HepG2 | 9.26 |

Data from Ge et al., J. Nat. Prod. 2008, 71, 2, 227–231.[6]

Anti-Neuroinflammatory Activity

A study on ent-kaurane diterpenoids from the roots of Pteris multifida revealed significant anti-neuroinflammatory properties in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[9] While this compound was not among the tested compounds, two other ent-kaurane diterpenoids, 2β,16α-dihydroxy-ent-kaurane and creticoside A, demonstrated significant inhibition of nitric oxide (NO) production.[9] Furthermore, these compounds were found to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6.[9]

The table below summarizes the inhibitory effects of two ent-kaurane diterpenoids from Pteris multifida on NO production in LPS-stimulated BV-2 cells.

| Compound | Concentration (µM) | NO Inhibition (%) |

| 2β,16α-dihydroxy-ent-kaurane | 10 | 58.4 ± 2.1 |

| Creticoside A | 10 | 45.7 ± 1.5 |

Data from Lee et al., Molecules 2017, 22(1), 27.[9]

Experimental Protocols

The following sections detail the general methodologies employed in the isolation and biological evaluation of diterpenoids from Pteris multifida, which can be adapted for the study of this compound.

Isolation of Diterpenoids

A general procedure for the isolation of ent-kaurane diterpenoids from Pteris multifida is as follows:

-

Extraction: The dried and powdered plant material (whole plants or roots) is extracted with a solvent such as 80% methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[9]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[9]

-

Chromatography: The active fractions are subjected to a series of chromatographic techniques for the isolation of pure compounds. This typically involves:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).[8]

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of isolated compounds, using a C18 column with a mobile phase such as methanol-water or acetonitrile-water.[9]

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).[6][7][9]

Cytotoxicity Assay (SRB or WST-1 Assay)

The cytotoxicity of the isolated compounds can be evaluated using the sulforhodamine B (SRB) or water-soluble tetrazolium salt (WST-1) assay.[6]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, K562, KB, LoVo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Cell Viability Measurement:

-

SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm).

-

WST-1 Assay: WST-1 reagent is added to the wells, and after incubation, the absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Anti-Neuroinflammatory Assay (NO Inhibition in BV-2 Cells)

The anti-neuroinflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.[9]

-

Cell Culture: BV-2 cells are maintained in DMEM supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours.

-

NO Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Cell Viability Assay (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

-

Measurement of Pro-inflammatory Mediators: The levels of PGE₂, TNF-α, IL-1β, and IL-6 in the culture supernatants can be quantified using commercially available ELISA kits.

-

Western Blot Analysis: The expression levels of proteins such as iNOS and COX-2 in the cell lysates can be determined by Western blot analysis to investigate the mechanism of action.

Putative Signaling Pathway

Based on the observed anti-neuroinflammatory effects of ent-kaurane diterpenoids from Pteris multifida, a potential signaling pathway involved is the inhibition of the NF-κB and MAPK pathways, which are key regulators of inflammation.

Caption: Putative mechanism of anti-neuroinflammatory action of ent-kaurane diterpenoids.

Conclusion

This compound represents a class of ent-kaurane diterpenoids with potential therapeutic value, particularly in the areas of oncology and inflammatory diseases. While direct biological data for this compound is limited, research on related compounds from Pteris multifida provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's bioactivities and mechanism of action. Future studies should focus on the isolation and comprehensive biological profiling of this compound to fully elucidate its therapeutic potential.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. aschem.ch [aschem.ch]

- 3. This compound | CAS:67349-43-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxic diterpenoids and sesquiterpenoids from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of two cytotoxic diterpenes from the fern Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Pterokaurane Diterpenoids from Pteris Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Pteris, a diverse group of ferns, is a rich source of bioactive secondary metabolites, including a variety of terpenoids. Among these, ent-kaurane diterpenoids have garnered significant interest due to their potential therapeutic properties, particularly their anti-inflammatory and cytotoxic activities. This document provides a detailed protocol for the isolation and characterization of pterokaurane-type diterpenoids from Pteris species, with a focus on compounds similar to those reported in the scientific literature. While a specific compound denoted as "Pterokaurane R" has not been prominently detailed in available literature, this protocol outlines a general and effective methodology for the isolation of related pterokaurane structures from Pteris multifida and Pteris semipinnata.

Data Presentation

The following table summarizes the types of pterokaurane and related compounds isolated from different Pteris species as reported in the literature. Quantitative yields can be highly variable depending on the species, geographical location, and extraction method.

| Compound Class | Specific Compounds Isolated | Plant Source | Reported Biological Activity | Reference |

| ent-Kaurane Diterpenoids | Pterokaurane M₁ 2-O-β-d-glucopyranoside, 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-d-glucopyranoside, 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-d-glucopyranoside | Pteris multifida roots | Anti-neuroinflammatory | [1][2] |

| ent-Kaurane Diterpenoids | Pterisolic Acids A-F | Pteris semipinnata | Not specified in abstract | [3][4][5] |

| ent-Kaurane Diterpenoids | ent-kaurane-6β,16α-diol-3-one | Pteris ensiformis | Not specified in abstract | [6] |

| Pterosin Sesquiterpenes | Semipterosin A, B, C | Pteris semipinnata | Anti-inflammatory (NF-κB inhibition) | [7] |

Experimental Protocols

This section details a comprehensive protocol for the extraction, isolation, and characterization of pterokaurane diterpenoids from Pteris species, based on methodologies described for related compounds.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy plant material (e.g., roots or whole plants) of the desired Pteris species.

-

Identification: Authenticate the plant material by a qualified botanist.

-

Preparation: Wash the plant material thoroughly with water to remove soil and debris. Air-dry the material in the shade at room temperature for 2-3 weeks or until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) with 80% methanol (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective n-hexane, CHCl₃, EtOAc, and n-BuOH fractions.

Isolation and Purification

-

Column Chromatography: Subject the most bioactive fraction (often the EtOAc or CHCl₃ fraction for diterpenoids) to column chromatography on a silica gel column.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

-

Sub-fractionation: Collect fractions of the eluate and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Further Purification: Purify the combined fractions showing the presence of target compounds using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), or by using preparative high-performance liquid chromatography (HPLC).

-

Preparative HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at 210 nm or 254 nm.

-

-

Structure Elucidation

-

Spectroscopic Analysis: Determine the chemical structures of the isolated pure compounds using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and proton connectivities.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the compounds.

-

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of pterokaurane diterpenoids from Pteris species.

Caption: General workflow for the isolation of pterokaurane diterpenoids.

Signaling Pathway

Based on the reported anti-neuroinflammatory activity of ent-kaurane diterpenoids from Pteris multifida, the following diagram depicts a plausible signaling pathway they may inhibit. These compounds have been shown to reduce the production of pro-inflammatory mediators.[1][2]

Caption: Inhibition of the NF-κB signaling pathway by pterokaurane diterpenoids.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in the isolation and study of pterokaurane diterpenoids from Pteris species. The methodologies are based on established phytochemical techniques and can be adapted for various Pteris species. The potential anti-inflammatory properties of these compounds highlight their promise for further investigation in drug discovery and development.

References

- 1. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Insights into Chemical Diversity and Potential Health-Promoting Effects of Ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Extraction and Purification of Pterokaurane R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a diterpenoid compound belonging to the ent-kaurane class. Diterpenoids from the genus Pteris have garnered significant interest due to their potential biological activities, including antitumor properties. This compound is naturally found in the plant Pteris semipinnata L., a fern widely distributed in China that has been used in traditional medicine. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

| Compound Class | Plant Material | Extraction Solvent | Initial Fractionation | Purification Techniques | Reference |

| Diterpenoids (ent-kaurane type) | Aerial parts of Pteris semipinnata | 95% Ethanol | Ethyl acetate extraction from aqueous suspension | Silica gel column chromatography, HPLC | [1][2] |

| Sesquiterpenoids | Aerial parts of Pteris semipinnata | 95% Ethanol | Ethyl acetate extraction from aqueous suspension | Silica gel column chromatography | [1] |

| Diterpenoid Glucosides | Aerial parts of Pteris semipinnata | 95% Ethanol | Ethyl acetate extraction from aqueous suspension | Spectroscopic methods (NMR) | [1] |

Experimental Protocols

The following protocols are a composite methodology based on established procedures for the isolation of diterpenoids from Pteris semipinnata.

Extraction of Crude Diterpenoid Mixture

This protocol describes the initial extraction of secondary metabolites from the plant material.

Materials:

-

Dried and powdered aerial parts of Pteris semipinnata

-

95% Ethanol

-

Large-capacity percolator or extraction vessel

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Weigh the dried and powdered aerial parts of P. semipinnata.

-

Place the plant material in a large-capacity percolator.

-

Add 95% ethanol to the percolator, ensuring the plant material is fully submerged. The solvent-to-solid ratio is typically between 5:1 and 10:1 (v/w).

-

Allow the mixture to macerate at room temperature for 24-48 hours. For more efficient extraction, percolation can be performed over several days, with fresh solvent being periodically introduced.

-

Collect the ethanol extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

-

The crude extract can be further dried using a freeze-dryer to remove any residual water.

Fractionation of the Crude Extract

This step aims to separate the compounds based on their polarity.

Materials:

-

Crude ethanol extract

-

Distilled water

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the crude ethanol extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid extraction with ethyl acetate. Add an equal volume of ethyl acetate to the separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate 3-5 times to ensure complete extraction of compounds with medium polarity.

-

Combine all the ethyl acetate fractions.

-

Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude diterpenoid-containing fraction.

Purification of this compound by Column Chromatography

This protocol details the separation of individual compounds from the crude fraction.

Materials:

-

Crude ethyl acetate fraction

-

Silica gel (200-300 mesh) for column chromatography

-

Glass chromatography column

-

Solvents for elution (e.g., n-hexane, chloroform, ethyl acetate, methanol in increasing polarity gradients)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber and visualization reagents (e.g., UV lamp, iodine tank, or a suitable staining solution)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar solvent (e.g., n-hexane or a mixture of n-hexane and chloroform) and carefully pack the chromatography column.

-

Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding more polar solvents (e.g., increasing the percentage of ethyl acetate in n-hexane, followed by gradients of methanol in chloroform). A typical gradient could be Chloroform-Methanol (e.g., 90:2).[3]

-

Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

-

TLC Monitoring: Monitor the collected fractions by TLC to identify those containing compounds of interest. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots. Fractions with similar TLC profiles can be combined.

-

Isolation of this compound: Fractions showing a prominent spot corresponding to the expected polarity of this compound should be combined and concentrated.

-

Re-chromatography: If the combined fractions are not pure, repeat the column chromatography with a different solvent system or use preparative HPLC for final purification to obtain pure this compound.

Mandatory Visualizations

Signaling Pathway (Illustrative)

While the specific signaling pathways affected by this compound are a subject of ongoing research, many kaurane diterpenoids have been shown to induce apoptosis in cancer cells. The following diagram illustrates a general apoptotic signaling pathway that could be investigated.

References

Application Notes and Protocols for the Semi-synthesis of Pterokaurane R Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the semi-synthesis of novel derivatives from pterokaurane-type ent-kaurane diterpenoids. While a specific compound denoted as "Pterokaurane R" is not extensively characterized in current literature, this guide utilizes a representative pterokaurane scaffold, based on compounds isolated from ferns of the Pteris genus, to outline detailed synthetic protocols and potential biological applications. The methodologies are adapted from established procedures for the chemical modification of structurally related ent-kaurane diterpenoids, such as oridonin and kaurenoic acid.

Pterokauranes belong to the diverse family of ent-kaurane diterpenoids, which are known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] The semi-synthesis of derivatives from these natural scaffolds is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[3][4]

Representative Pterokaurane Scaffold for Semi-synthesis